molecular formula C14H18N2O3S2 B2977407 3-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)oxazolidin-2-one CAS No. 1705219-15-3

3-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)oxazolidin-2-one

Cat. No.: B2977407
CAS No.: 1705219-15-3
M. Wt: 326.43
InChI Key: PGYGDUXYZKMVHF-UHFFFAOYSA-N
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Description

The compound 3-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)oxazolidin-2-one is a complex organic molecule that has garnered interest in various fields such as chemistry, biology, and medicine. This compound possesses unique structural features and functional groups that contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)oxazolidin-2-one typically involves multi-step organic reactions. Starting from a thiophene derivative, the process may include the formation of thiazepane and oxazolidinone rings through cyclization reactions. Each step requires specific reagents and conditions, such as the use of strong bases, acids, or catalysts to facilitate the transformations.

Industrial Production Methods

In an industrial setting, the production of this compound would necessitate optimized and scalable methods. Such methods often rely on continuous flow techniques, which ensure efficient mixing and temperature control, minimizing the formation of by-products and maximizing yield. Advanced purification techniques like crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, potentially altering its functional groups and overall structure.

  • Reduction: Reductive conditions can modify the oxo and thiazepane functional groups.

  • Substitution: Various nucleophiles and electrophiles can interact with the compound, leading to substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

  • Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

  • Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products Formed

The products formed from these reactions depend on the specific conditions and reagents used. They may include derivatives with modified thiophene, thiazepane, or oxazolidinone moieties.

Scientific Research Applications

3-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)oxazolidin-2-one has been explored in numerous scientific domains:

  • Chemistry: Studied for its unique reactivity and potential as a synthetic intermediate.

  • Biology: Investigated for its biological activities, including antimicrobial and anti-inflammatory properties.

  • Medicine: Potentially useful in drug design and development due to its pharmacologically active groups.

  • Industry: Utilized in the synthesis of complex molecules and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact mechanisms depend on the context of its application, whether it's inhibiting bacterial growth or modulating immune responses.

Comparison with Similar Compounds

When compared to similar compounds like 3-oxo-2-thioxo-1,3-thiazepane or 2-oxo-1,3-oxazolidine, 3-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)oxazolidin-2-one stands out due to its unique combination of functional groups and the resulting reactivity and biological activities. Similar compounds may share structural motifs but differ significantly in their chemical properties and applications.

In essence, this compound is a fascinating molecule with a wealth of potential in scientific research and industrial applications. Its diverse reactivity and biological activities make it a valuable subject of study in various fields.

Properties

IUPAC Name

3-[2-oxo-2-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S2/c17-13(10-16-5-7-19-14(16)18)15-4-3-12(21-9-6-15)11-2-1-8-20-11/h1-2,8,12H,3-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYGDUXYZKMVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)CN3CCOC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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